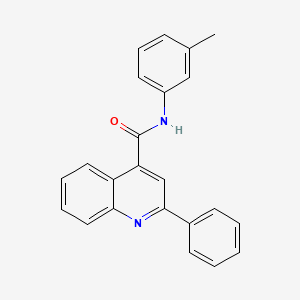

N-(3-methylphenyl)-2-phenylquinoline-4-carboxamide

Beschreibung

N-(3-Methylphenyl)-2-Phenylchinolin-4-carboxamid ist eine organische Verbindung, die zur Klasse der Chinolinderivate gehört. Diese Verbindung ist durch das Vorhandensein eines Chinolinkerns gekennzeichnet, der eine heterozyklische aromatische organische Verbindung ist, und einer Carboxamidgruppe, die an der 4. Position des Chinolinrings gebunden ist. Die Verbindung enthält außerdem eine Phenylgruppe an der 2. Position und eine 3-Methylphenylgruppe, die an das Stickstoffatom der Carboxamidgruppe gebunden ist. Diese einzigartige Struktur verleiht der Verbindung spezifische chemische und physikalische Eigenschaften, die sie in verschiedenen Bereichen der wissenschaftlichen Forschung interessant machen.

Eigenschaften

Molekularformel |

C23H18N2O |

|---|---|

Molekulargewicht |

338.4 g/mol |

IUPAC-Name |

N-(3-methylphenyl)-2-phenylquinoline-4-carboxamide |

InChI |

InChI=1S/C23H18N2O/c1-16-8-7-11-18(14-16)24-23(26)20-15-22(17-9-3-2-4-10-17)25-21-13-6-5-12-19(20)21/h2-15H,1H3,(H,24,26) |

InChI-Schlüssel |

AMGBBESZEJMYMZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

N-(3-Methylphenyl)-2-Phenylchinolin-4-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Chinolin-N-Oxid-Derivaten führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung reduzierter Chinolinderivate führt.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen Nukleophile wie Amine oder Thiole bestimmte funktionelle Gruppen am Chinolinring ersetzen.

Gängige Reagenzien und Bedingungen

Die gängigen Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Nukleophile (z. B. Amine). Die Reaktionsbedingungen variieren je nach Art der Reaktion, beinhalten aber im Allgemeinen kontrollierte Temperaturen und bestimmte Lösungsmittel, um die gewünschte Umwandlung zu ermöglichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen Chinolin-N-Oxid-Derivate, reduzierte Chinolinderivate und substituierte Chinolinverbindungen. Diese Produkte können durch weitere chemische Modifikationen weiter zu einer Vielzahl von Derivaten mit unterschiedlichen Eigenschaften umgewandelt werden.

Wissenschaftliche Forschungsanwendungen

N-(3-Methylphenyl)-2-Phenylchinolin-4-carboxamid hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und die Entwicklung neuartiger Synthesemethoden.

Biologie: In der biologischen Forschung wird die Verbindung auf ihre potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle, krebshemmende und entzündungshemmende Eigenschaften. Forscher untersuchen ihre Wechselwirkungen mit biologischen Zielstrukturen, um ihren Wirkmechanismus zu verstehen.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht. Ihre Fähigkeit, mit bestimmten molekularen Zielstrukturen zu interagieren, macht sie zu einem Kandidaten für die Medikamentenentwicklung und die pharmazeutische Chemie.

Industrie: In der Industrie wird die Verbindung bei der Entwicklung fortschrittlicher Materialien wie organischer Halbleiter und Leuchtdioden (LEDs) verwendet.

Wirkmechanismus

Der Wirkmechanismus von N-(3-Methylphenyl)-2-Phenylchinolin-4-carboxamid beinhaltet die Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme, Rezeptoren oder andere Proteine binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. In der antimikrobiellen Forschung kann die Verbindung beispielsweise das Wachstum von Bakterien hemmen, indem sie essentielle bakterielle Enzyme oder die Zellwandsynthese stört. In der Krebsforschung kann sie Apoptose (programmierter Zelltod) in Krebszellen induzieren, indem sie bestimmte Signalwege angreift.

Analyse Chemischer Reaktionen

Types of Reactions: N-(3-METHYLPHENYL)-2-PHENYL-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinoline N-oxides, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the quinoline core into tetrahydroquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, N-(3-METHYLPHENYL)-2-PHENYL-4-QUINOLINECARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging and diagnostic applications .

Medicine: In medicine, N-(3-METHYLPHENYL)-2-PHENYL-4-QUINOLINECARBOXAMIDE is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an antimicrobial and anticancer agent .

Industry: In industrial applications, this compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent electron-transport properties .

Wirkmechanismus

The mechanism of action of N-(3-METHYLPHENYL)-2-PHENYL-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. In antimicrobial applications, it targets bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer research, it interferes with cellular pathways involved in cell proliferation and apoptosis, thereby inhibiting tumor growth .

Vergleich Mit ähnlichen Verbindungen

N-(3-Methylphenyl)-2-Phenylchinolin-4-carboxamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

N-(3-Methylphenyl)-2-Phenylchinolin-4-carbonsäure: Diese Verbindung unterscheidet sich durch das Vorhandensein einer Carbonsäuregruppe anstelle einer Carboxamidgruppe. Das Vorhandensein der Carbonsäuregruppe kann ihre Löslichkeit und Reaktivität beeinflussen.

N-(3-Methylphenyl)-2-Phenylchinolin-4-carboxylat:

N-(3-Methylphenyl)-2-Phenylchinolin-4-carboxamid-Analoga: Verschiedene Analoga mit unterschiedlichen Substituenten am Chinolinring oder an den Phenylgruppen können unterschiedliche biologische Aktivitäten und chemische Eigenschaften aufweisen

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.